tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety attached to a benzoate core. It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in these biological activities.
Mode of Action
It is known that the compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
The compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives are widely used in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity . Therefore, the compound likely affects the biochemical pathways related to these activities.
Pharmacokinetics
The compound’s molecular weight is 32218 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its role as an intermediate in the synthesis of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Action Environment
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Borylation: The amine is then converted to a boronic ester through a borylation reaction using bis(pinacolato)diboron and a suitable catalyst like palladium acetate.
Esterification: Finally, the boronic ester is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield this compound.
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation: The boronic ester group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Scientific Research Applications
tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound is employed in the preparation of advanced materials, including polymers and organic electronic devices.
Agrochemicals: It serves as a building block in the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters such as:
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNTSFBYVPPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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